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Compound of Interest

Compound Name: Decamethylruthenocene

Cat. No.: B15500432

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and
bonding of decamethylruthenocene, a significant organometallic compound with applications
in catalysis and materials science. The information presented herein is compiled from
crystallographic data and computational studies, offering a detailed understanding of its core
structural features and electronic properties.

Molecular Structure of Decamethylruthenocene

Decamethylruthenocene, with the chemical formula [Ru(n>-Cs(CHs)s)z], often abbreviated as
[Ru(Cp)2], is a sandwich compound featuring a central ruthenium atom bonded to two
pentamethylcyclopentadienyl (Cp) ligands. The molecular geometry is characterized by the
parallel arrangement of the two Cp* rings, with the ruthenium atom situated between them.

The precise structural parameters of decamethylruthenocene have been determined by
single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional
arrangement of atoms in a crystalline solid.[1][2][3] The key quantitative data from these
studies are summarized in the table below.
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Parameter Value

Bond Lengths (A)

Ru-C(Cp) (average) 2.18
C-C(Cp ring) (average) 1.43
C(Cp)-C(methyl) (average) 151

Bond Angles (°)

C(Cp)-C(Cp)-C(Cp) (average) 108.0

C(Cp)-C(Cp)-C(methyl) (average) 126.0

Inter-ring distance (A)

Centroid(Cp)-Ru-Centroid(Cp) 3.68

Table 1: Key molecular structure parameters of decamethylruthenocene obtained from X-ray
crystallography.

The two pentamethylcyclopentadienyl rings in decamethylruthenocene adopt a staggered
conformation, which is the sterically preferred arrangement to minimize repulsion between the
bulky methyl groups. The C-C bond lengths within the Cp* rings are intermediate between
typical single and double bond lengths, indicative of delocalized 1t-bonding.

Bonding in Decamethylruthenocene

The bonding in decamethylruthenocene is best described by molecular orbital theory. The
interaction between the ruthenium d-orbitals and the rt-molecular orbitals of the two Cp*
ligands leads to the formation of a stable 18-electron complex.

The primary bonding interactions involve the overlap of the ruthenium d-orbitals (dz22, dxz2—-vyz,
dxy, dx2, and dy2) with the Tt-molecular orbitals of the Cp* rings. This results in the formation of
bonding, non-bonding, and anti-bonding molecular orbitals. The 18 valence electrons of the
complex (8 from Ru and 5 from each Cp* ligand) fill the bonding and non-bonding molecular
orbitals, leading to a diamagnetic and highly stable compound.
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Theoretical studies, particularly those employing Density Functional Theory (DFT), have
provided deeper insights into the electronic structure and bonding.[4][5][6][7] These
calculations confirm the significant covalent character of the Ru-Cp* interaction and highlight
the importance of both o-donation from the Cp* ligands to the ruthenium center and 1t-back-
donation from the metal to the ligands.
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Caption: A simplified representation of the molecular orbital interactions in
decamethylruthenocene.

Experimental Protocols

The determination of the molecular structure of decamethylruthenocene relies on the
following key experimental procedures:

Synthesis and Crystallization

A common synthetic route to decamethylruthenocene involves the reaction of ruthenium
trichloride with pentamethylcyclopentadienyl lithium in an appropriate solvent, such as
tetrahydrofuran (THF). The crude product is then purified, typically by sublimation or
recrystallization from a suitable solvent like hexane or pentane, to yield single crystals of
sufficient quality for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction
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The workflow for determining the crystal structure of decamethylruthenocene is outlined
below.[2][8]
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Caption: A generalized workflow for the determination of a molecular structure by single-crystal
X-ray diffraction.

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically
100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-
ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
This data is then processed to determine the unit cell parameters and the symmetry of the
crystal. The initial crystal structure is solved using computational methods and subsequently
refined to obtain the final, accurate molecular structure. The quality of the final structure is
assessed using various crystallographic metrics, such as the R-factor.

Conclusion

The molecular structure and bonding of decamethylruthenocene are well-established through
a combination of experimental X-ray diffraction studies and theoretical calculations. The
molecule exhibits a classic sandwich structure with a stable 18-electron configuration. The
detailed structural parameters and understanding of its electronic nature are crucial for its
application in various fields of chemistry and materials science and provide a basis for the
rational design of new catalysts and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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